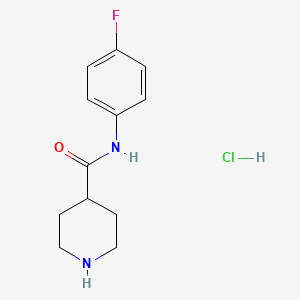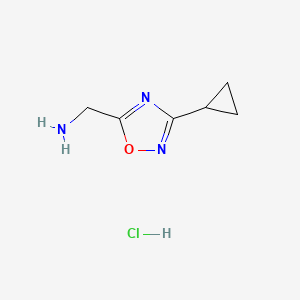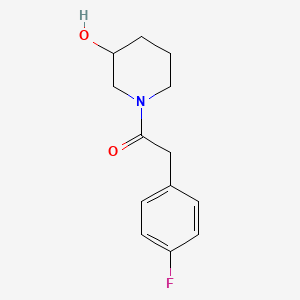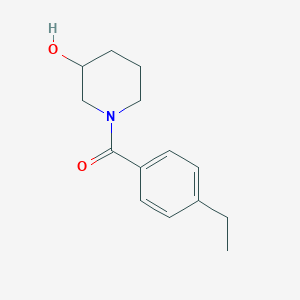![molecular formula C13H13ClF3NO B1463410 2-chloro-N-cyclopropyl-N-{[4-(trifluoromethyl)phenyl]methyl}acetamide CAS No. 1258641-07-4](/img/structure/B1463410.png)
2-chloro-N-cyclopropyl-N-{[4-(trifluoromethyl)phenyl]methyl}acetamide
Vue d'ensemble
Description
2-Chloro-N-cyclopropyl-N-{[4-(trifluoromethyl)phenyl]methyl}acetamide, commonly referred to as CPTA, is a compound that has been studied for its various applications in scientific research. CPTA is an organic compound that is used as an intermediate in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other organic molecules. CPTA has also been studied for its potential applications as a pesticide, an antifungal agent, and a catalyst. CPTA is a versatile compound that can be used for a variety of purposes in the laboratory, making it a valuable tool for scientists.
Applications De Recherche Scientifique
Synthesis and Characterization
- Synthesis Techniques : Chloroacetamide derivatives, including those with complex substituents, are synthesized through a variety of chemical reactions, including acetylation, esterification, and ester interchange steps. For instance, a process involving N-methylaniline and chloracetyl chloride in the presence of anhydrous sodium acetate and methanol has been described, yielding high-purity chloroacetamide derivatives (Zhong-cheng & Wan-yin, 2002).
- Conformational Studies : The conformational properties of chloroacetamide derivatives have been explored using techniques like dipole moment measurements and quantum chemical calculations. These studies help understand the structural preferences and potential reactivity of these compounds (Ishmaeva et al., 2015).
Agricultural Applications
- Herbicide Metabolism : The metabolic pathways of chloroacetamide herbicides, such as acetochlor and metolachlor, have been studied in both human and rat liver microsomes. These studies highlight the complex metabolic activation pathways that may lead to the carcinogenicity of these compounds in animals (Coleman et al., 2000). Understanding the metabolism of chloroacetamide herbicides is crucial for assessing their safety and environmental impact.
Potential for New Pesticides
- Characterization of Potential Pesticides : X-ray powder diffraction has been used to characterize N-derivatives of chloroacetamide compounds that are considered potential pesticides. This characterization is essential for the development of new agricultural chemicals with improved safety and efficacy profiles (Olszewska et al., 2011).
Propriétés
IUPAC Name |
2-chloro-N-cyclopropyl-N-[[4-(trifluoromethyl)phenyl]methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClF3NO/c14-7-12(19)18(11-5-6-11)8-9-1-3-10(4-2-9)13(15,16)17/h1-4,11H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXHYHZMGZMCBRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CC=C(C=C2)C(F)(F)F)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-cyclopropyl-N-{[4-(trifluoromethyl)phenyl]methyl}acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(4-bromo-2-fluorophenyl)methyl]-4-methyl-1H-pyrazole](/img/structure/B1463327.png)



![2-(5-Chloro-[1,2,4]thiadiazol-3-yl)-pyridine](/img/structure/B1463334.png)
![2-chloro-N-ethyl-N-[(3-methylphenyl)methyl]acetamide](/img/structure/B1463335.png)
![Methyl 2-{[(3-fluorophenyl)methyl]amino}acetate hydrochloride](/img/structure/B1463338.png)


![Methyl 2-{[(3,5-dimethoxyphenyl)methyl]amino}acetate hydrochloride](/img/structure/B1463345.png)



